Tomatidine

Anti-inflammatory NF-κB inhibition Macrophage polarization

Tomatidine (CAS 77-59-8) is a steroidal alkaloid of the spirosolane class and the aglycone form of α-tomatine, a major glycoalkaloid found in tomato plants (Solanum lycopersicum). The compound possesses the molecular formula C₂₇H₄₅NO₂ and a molecular weight of 415.65 g/mol.

Molecular Formula C27H45NO2
Molecular Weight 415.7 g/mol
CAS No. 77-59-8
Cat. No. B1681339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomatidine
CAS77-59-8
Synonyms5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol
tomatidine
tomatidine, (3beta,5alpha,22alpha,25R)-isome
Molecular FormulaC27H45NO2
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
InChIInChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1
InChIKeyXYNPYHXGMWJBLV-VXPJTDKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tomatidine (CAS 77-59-8) Procurement Guide: Steroidal Alkaloid Identity and Baseline Properties


Tomatidine (CAS 77-59-8) is a steroidal alkaloid of the spirosolane class and the aglycone form of α-tomatine, a major glycoalkaloid found in tomato plants (Solanum lycopersicum) [1]. The compound possesses the molecular formula C₂₇H₄₅NO₂ and a molecular weight of 415.65 g/mol [2]. As an aglycone lacking the tetrasaccharide moiety present in α-tomatine, tomatidine exhibits reduced cytotoxicity and a distinct pharmacological profile, serving as the biologically active core scaffold for numerous reported activities [3].

Why Tomatidine Cannot Be Replaced by α-Tomatine or Other Steroidal Alkaloids


Generic substitution with the parent glycoside α-tomatine or structurally related steroidal alkaloids (e.g., solasodine, diosgenin) fails due to fundamental differences in molecular target engagement, biological potency, and toxicological profile. Tomatidine, as an aglycone lacking the lycotetraose carbohydrate side chain, displays a distinct spectrum of antibacterial specificity against Staphylococcus aureus small-colony variants (SCVs) and exhibits unique ATP synthase inhibition properties not observed with the glycosylated form [1]. Furthermore, direct comparative assays demonstrate that tomatidine, solasodine, and diosgenin produce quantitatively different inhibition of NF-κB-mediated inflammatory responses at identical concentrations, precluding simple interchangeability [2].

Quantitative Differentiation Evidence: Tomatidine vs. Closest Analogs


Anti-inflammatory Potency: Tomatidine vs. Solasodine vs. Diosgenin in Macrophages

Tomatidine demonstrates a 3-fold greater inhibition of nitrite production compared to the structurally related steroidal alkaloid solasodine, and a 1.6-fold greater inhibition compared to diosgenin, at an identical concentration of 40 μM in LPS-stimulated RAW 264.7 macrophages [1].

Anti-inflammatory NF-κB inhibition Macrophage polarization

Antibacterial Selectivity: Tomatidine vs. Normal Phenotype vs. SCV S. aureus

Tomatidine exhibits a >2133-fold greater potency against Staphylococcus aureus small-colony variants (SCVs) compared to normal phenotype strains, with MIC values of 0.06–0.12 μg/mL against SCVs versus >128 μg/mL against prototypical strains [1] [2]. This narrow-spectrum selectivity is mechanistically linked to the dysfunctional electron transport system characteristic of SCVs [2].

Antibacterial Small-colony variants Antimicrobial resistance

Hedgehog Pathway Selectivity: Tomatidine as Negative Control vs. Cyclopamine

Despite structural similarity to the Hedgehog pathway inhibitor cyclopamine, tomatidine does not inhibit Sonic Hedgehog (Shh) signaling. Cyclopamine but not tomatidine inhibited the expression of Shh response genes BMP4, Snai2, and Twist1 in Xenopus laevis intestinal remodeling studies [1]. Additionally, while cyclopamine reduced colon cancer cell viability, the structurally related tomatidine produced no such effect [2].

Hedgehog signaling Developmental biology Cancer research

Skeletal Muscle Anabolism: Tomatidine and Ursolic Acid mRNA Signature Similarity

Comparative transcriptomic analysis in aged skeletal muscle demonstrates that tomatidine and ursolic acid generate remarkably similar mRNA expression signatures, with both compounds reducing ATF4 activity and attenuating age-related skeletal muscle weakness and atrophy [1]. Both compounds stimulated mTORC1 signaling and anabolism, leading to protein accumulation and mitochondrial biogenesis [2].

Skeletal muscle atrophy mTORC1 signaling Sarcopenia

High-Confidence Application Scenarios for Tomatidine Based on Quantitative Evidence


Preclinical Skeletal Muscle Atrophy and Sarcopenia Research

Tomatidine is indicated for in vivo and in vitro studies investigating skeletal muscle atrophy, hypertrophy, and age-related sarcopenia. Its demonstrated ability to activate mTORC1 signaling, reduce ATF4 activity, and increase strength and exercise capacity in murine models [1] positions it as a validated tool compound. Researchers may select tomatidine over ursolic acid when a steroidal alkaloid scaffold is preferred for structure-activity relationship studies or when evaluating combination therapeutic approaches.

Staphylococcus aureus Small-Colony Variant (SCV) Antimicrobial Studies

Tomatidine serves as a selective probe for investigating S. aureus SCVs, which are clinically significant in persistent infections such as those encountered in cystic fibrosis patients [2]. With an MIC of 0.06–0.12 μg/mL against SCVs and negligible activity against normal phenotype strains (MIC >128 μg/mL), tomatidine enables targeted investigation of SCV-specific vulnerabilities and combination therapies with aminoglycoside antibiotics [3].

Negative Control for Hedgehog Pathway Inhibitor Studies

Given its structural similarity to cyclopamine but complete absence of Hedgehog pathway inhibitory activity [4], tomatidine is the established negative control compound for studies employing cyclopamine or KAAD-cyclopamine. This application is essential for distinguishing pathway-specific pharmacological effects from general cytotoxicity or off-target effects attributable to the steroidal alkaloid core structure.

NF-κB-Mediated Inflammation Research

Tomatidine demonstrates superior anti-inflammatory potency (66% nitrite inhibition at 40 μM) compared to structurally related analogs solasodine (22%) and diosgenin (41%) in LPS-stimulated macrophages [5]. This differential activity supports its selection for mechanistic studies of NF-κB and JNK signaling pathways in inflammatory disease models, including neuroinflammation, arthritis, and spinal cord injury.

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